Hexanoate

Catalog No.
S612778
CAS No.
151-33-7
M.F
C6H11O2-
M. Wt
115.15 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanoate

CAS Number

151-33-7

Product Name

Hexanoate

IUPAC Name

hexanoate

Molecular Formula

C6H11O2-

Molecular Weight

115.15 g/mol

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1

InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-M

SMILES

CCCCCC(=O)[O-]

Synonyms

Bi(OHex)3, bismuth(III)hexanoate, calcium hexanoate, calcium N-hexanoate, caproate, caproic acid, caproic acid sodium salt, capronic Acid, hexanoate, hexanoic acid, hexanoic acid, barium salt, hexanoic acid, calcium salt, hexanoic acid, copper (2+) salt, hexanoic acid, manganese (2+) salt, hexanoic acid, nickel (2+) salt, hexanoic acid, potassium salt, hexanoic acid, rhodium (2+) salt, hexanoic acid, sodium salt, hexanoic acid, sodium salt (1:1), hexanoic acid, sodium salt, 1-(11)C-labeled, n-caproic acid, sodium caproate, sodium capronate, sodium hexanoate

Canonical SMILES

CCCCCC(=O)[O-]

Description

Hexanoate is a short-chain fatty acid anion that is the conjugate base of hexanoic acid (also known as caproic acid). It has a role as a human metabolite and a plant metabolite. It is a short-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 6:0. It is a conjugate base of a hexanoic acid.

Hexanoate, also known as hexanoic acid or caproic acid, is a medium-chain fatty acid characterized by its six-carbon backbone, with the chemical formula C6H12O2C_6H_{12}O_2. It is a colorless, oily liquid with a distinctive odor reminiscent of goats or cheese, and it is found naturally in various animal fats and oils . Hexanoate can exist in both its acid form and as an anion, known as the hexanoate ion (C6H11O2C_6H_{11}O_2^-), which is the conjugate base of hexanoic acid .

Typical of carboxylic acids. These include:

  • Esterification: Reacts with alcohols to form esters and water. For example, hexanoic acid can react with ethanol to produce ethyl hexanoate .
  • Neutralization: Reacts with bases to form salts and water, releasing heat in the process .
  • Hydrolysis: In the presence of water and an acid catalyst, esters derived from hexanoic acid can be hydrolyzed back to the original acid and alcohol .

Hexanoate has several biological activities. It serves as a key chiral intermediate in the synthesis of pharmaceutical compounds such as atorvastatin and rosuvastatin, which are used to lower cholesterol levels . Additionally, it exhibits antimicrobial properties and has been studied for its potential role in modulating gut microbiota composition .

Hexanoate can be synthesized through several methods:

  • Direct Fermentation: Microorganisms can ferment carbohydrates to produce hexanoic acid.
  • Chemical Synthesis: Hexanoic acid can be synthesized through the oxidation of 1-hexanol or through the carbonylation of butyric acid .
  • Esterification: Hexanoic acid can be reacted with alcohols (e.g., ethanol) under acidic conditions to produce various esters like ethyl hexanoate .

Hexanoate has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Cosmetics: Employed in perfumes and fragrances for its distinctive scent.
  • Pharmaceuticals: Serves as an intermediate in drug synthesis.
  • Industrial Chemicals: Utilized in the production of lubricants and plasticizers .

Interaction studies involving hexanoate have primarily focused on its metabolic pathways and interactions with other biochemical substances. Research indicates that hexanoate can influence lipid metabolism and gut health by modulating microbial activity, potentially leading to beneficial health effects such as improved cholesterol profiles . Additionally, studies have shown that it may interact with certain enzymes involved in fatty acid metabolism.

Hexanoate shares similarities with other fatty acids and their esters due to its structure. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Butyric AcidC4H8O2C_4H_8O_2Shorter chain fatty acid; strong odor
Caprylic AcidC8H16O2C_8H_{16}O_2Eight-carbon fatty acid; used in food
Capric AcidC10H20O2C_{10}H_{20}O_2Ten-carbon fatty acid; antimicrobial properties
Methyl HexanoateC7H14O2C_7H_{14}O_2Ester of hexanoic acid; used in flavoring
Ethyl HexanoateC8H16O2C_8H_{16}O_2Ester formed from hexanoic acid; fruity aroma

Uniqueness of Hexanoate

Hexanoate is unique due to its medium-chain length, which confers distinct metabolic properties compared to short-chain (like butyric acid) and long-chain fatty acids (like caprylic and capric acids). Its role as a chiral intermediate in pharmaceutical synthesis further distinguishes it from similar compounds, highlighting its importance in both biological systems and industrial applications.

XLogP3

2.6

Wikipedia

Hexanoate

Dates

Modify: 2024-02-18
Estrada et al. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes. Nature Chemical Biology, doi: 10.1038/nchembio.2359, published online 17 April 2017

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